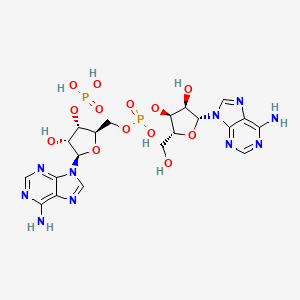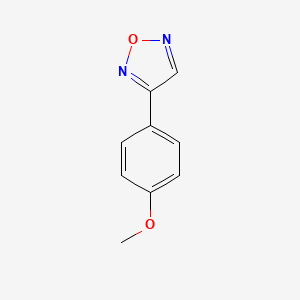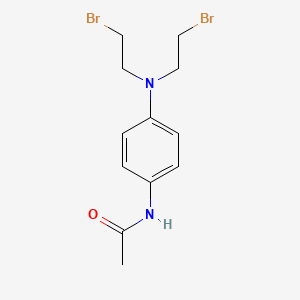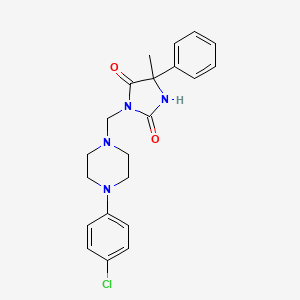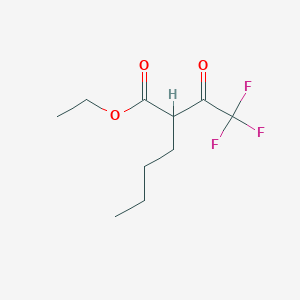
Ethyl 2-(trifluoroacetyl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(trifluoroacetyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound is notable for its trifluoroacetyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(trifluoroacetyl)hexanoate can be synthesized through a multi-step process involving the introduction of the trifluoroacetyl group to a hexanoate ester. One common method involves the reaction of ethyl hexanoate with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(trifluoroacetyl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-(trifluoroacetyl)hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Mécanisme D'action
The mechanism by which ethyl 2-(trifluoroacetyl)hexanoate exerts its effects involves the interaction of the trifluoroacetyl group with various molecular targets. This group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include the disruption of normal metabolic processes, making the compound useful in studying enzyme kinetics and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl trifluoroacetate
- Methyl trifluoroacetate
- Ethyl acetate
- Methyl butyrate
Uniqueness
Ethyl 2-(trifluoroacetyl)hexanoate is unique due to its specific combination of a hexanoate ester with a trifluoroacetyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not present in simpler esters like ethyl acetate or methyl butyrate. The presence of the trifluoroacetyl group also enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex fluorinated compounds .
Propriétés
Formule moléculaire |
C10H15F3O3 |
|---|---|
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
ethyl 2-(2,2,2-trifluoroacetyl)hexanoate |
InChI |
InChI=1S/C10H15F3O3/c1-3-5-6-7(9(15)16-4-2)8(14)10(11,12)13/h7H,3-6H2,1-2H3 |
Clé InChI |
PKJRABGROUDFHL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C(F)(F)F)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-hydroxyethoxy)ethyl]hexadecanamide](/img/structure/B13729997.png)


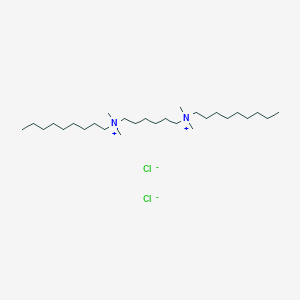
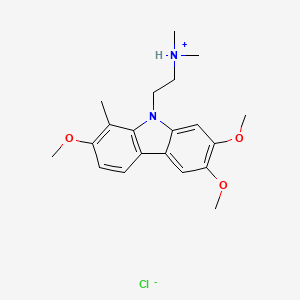

![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13730035.png)

